molecular formula C13H15NO2 B1442673 (1-Isopropyl-1H-indol-3-yl)acetic acid CAS No. 1351393-96-8

(1-Isopropyl-1H-indol-3-yl)acetic acid

Cat. No. B1442673
CAS RN: 1351393-96-8
M. Wt: 217.26 g/mol
InChI Key: FVXAMIIYSHWIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Isopropyl-1H-indol-3-yl)acetic acid, also known as IPA-IAA, is a plant growth regulator that is widely used in scientific research. It is a naturally occurring auxin that is found in many plants, and has been used for decades to study the effects of auxin on plant growth and development. IPA-IAA has been used in a variety of scientific research applications, including plant hormone regulation, plant-pathogen interactions, and plant tissue culture.

Scientific Research Applications

Antiviral Applications

Indole derivatives, including (1-Isopropyl-1H-indol-3-yl)acetic acid, have shown promise in antiviral research. Compounds with the indole nucleus have been synthesized and tested for their inhibitory activity against various viruses. For instance, certain derivatives have demonstrated significant inhibitory effects against influenza A and Coxsackie B4 virus, with potential for further development as antiviral agents .

Anti-inflammatory and Anticancer Properties

The indole scaffold is a part of many synthetic drug molecules due to its high affinity for multiple receptors. This characteristic makes it valuable in the development of new derivatives with anti-inflammatory and anticancer properties. Research has indicated that indole derivatives can be effective in reducing inflammation and inhibiting cancer cell growth .

Antimicrobial and Antifungal Efficacy

Indole derivatives have been explored for their antimicrobial properties, with some compounds showing fungicidal activity against strains like Candida albicans and Aspergillus niger. These findings suggest the potential of (1-Isopropyl-1H-indol-3-yl)acetic acid derivatives in treating fungal infections and combating drug resistance .

Tyrosinase Inhibition

Some indole derivatives have been identified as tyrosinase inhibitors, which is significant in the treatment of conditions like hyperpigmentation. By inhibiting the tyrosinase enzyme, these compounds can potentially be used to manage pigmentation disorders and for cosmetic applications .

Plant Growth Regulation

(1-Isopropyl-1H-indol-3-yl)acetic acid plays a crucial role as a plant hormone, regulating various aspects of plant growth and development. It is involved in tissue differentiation, apical dominance, and responses to light, gravity, and pathogens. Its application extends to agriculture, where it can be used to enhance crop yields and improve plant health .

Cell Elongation and Division

Beyond its hormonal role in plants, (1-Isopropyl-1H-indol-3-yl)acetic acid has been shown to induce cell elongation and division. This property is particularly useful in agricultural biotechnology, where controlled growth can be beneficial for plant breeding and genetic research .

properties

IUPAC Name

2-(1-propan-2-ylindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9(2)14-8-10(7-13(15)16)11-5-3-4-6-12(11)14/h3-6,8-9H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXAMIIYSHWIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Isopropyl-1H-indol-3-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.